1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one
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Overview
Description
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one is a synthetic organic compound with the molecular formula C8H6BrClFO2. This compound is characterized by the presence of bromine, fluorine, chlorine, and hydroxyl functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor phenol compound, followed by chlorination and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes stringent quality control measures to maintain consistency in the product’s chemical composition. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or convert carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in biochemical assays to study enzyme interactions and inhibition.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen and hydroxyl groups play a crucial role in binding to active sites, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one
- 1-(3-Fluoro-2-hydroxyphenyl)-2-chloroethan-1-one
- 1-(5-Bromo-3-fluoro-2-methoxyphenyl)-2-chloroethan-1-one
Uniqueness: 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one is unique due to the specific combination of bromine, fluorine, chlorine, and hydroxyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H5BrClFO2 |
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Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-4-1-5(7(12)3-10)8(13)6(11)2-4/h1-2,13H,3H2 |
InChI Key |
KLHIPJQPNFXLRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)O)F)Br |
Origin of Product |
United States |
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